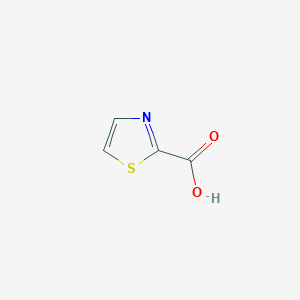

Ácido tiazol-2-carboxílico

Descripción general

Descripción

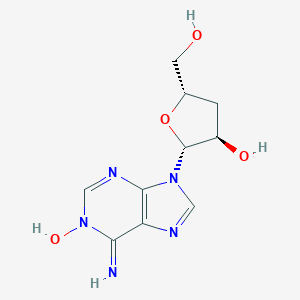

Thiazole-2-carboxylic acid, also known as thiophene-2-carboxylic acid, is a sulfur-containing organic compound. It is an important building block for the synthesis of various organic compounds, and it has been widely used in scientific research and industrial applications. Thiazole-2-carboxylic acid has a wide range of applications due to its unique properties, such as its low toxicity and its ability to form complexes with metal ions. It is also used in the synthesis of pharmaceuticals, polymers, and dyes.

Aplicaciones Científicas De Investigación

Síntesis orgánica

El ácido tiazol-2-carboxílico sirve como una materia prima y un intermedio cruciales en la síntesis orgánica . Su reactividad, particularmente en la posición C-2, permite reacciones de sustitución nucleofílica, lo que permite la síntesis de varios derivados de tiazol. Estos derivados se utilizan a menudo para crear moléculas más complejas para una mayor investigación y desarrollo en química.

Desarrollo farmacéutico

En la industria farmacéutica, los derivados de tiazol exhiben una amplia gama de actividades biológicas . El ácido tiazol-2-carboxílico se puede utilizar para desarrollar nuevos fármacos con posibles propiedades antioxidantes, analgésicas, antiinflamatorias y antimicrobianas. Su papel en el diseño de fármacos es significativo debido a la capacidad del anillo de tiazol para interactuar con diversos objetivos biológicos.

Producción agroquímica

Como intermedio, el ácido tiazol-2-carboxílico también se utiliza en la producción de agroquímicos . Se puede utilizar para crear compuestos que protegen los cultivos de plagas y enfermedades, contribuyendo al aumento de la productividad agrícola y la seguridad alimentaria.

Agentes antimicrobianos y antifúngicos

Los derivados de tiazol, incluidos los derivados del ácido tiazol-2-carboxílico, son conocidos por sus actividades antimicrobianas y antifúngicas . Esto los hace valiosos en el desarrollo de nuevos tratamientos para infecciones causadas por bacterias y hongos, abordando la creciente preocupación por la resistencia a los antibióticos.

Fármacos antitumorales y citotóxicos

La investigación ha demostrado que ciertos derivados de tiazol tienen efectos antitumorales y citotóxicos . El ácido tiazol-2-carboxílico puede ser un punto de partida para sintetizar estos compuestos, que luego se estudian por su posible uso en la terapia del cáncer.

Agentes neuroprotectores

El anillo de tiazol está presente en compuestos que han mostrado propiedades neuroprotectoras . Los derivados del ácido tiazol-2-carboxílico podrían explorarse por su capacidad para proteger las células nerviosas del daño, lo cual es crucial en el tratamiento de las enfermedades neurodegenerativas.

Investigación antiviral

Se han identificado compuestos de tiazol con actividad anti-VIH, entre otras propiedades antivirales . El ácido tiazol-2-carboxílico podría utilizarse para sintetizar nuevos agentes antivirales que podrían contribuir a la lucha contra las infecciones virales, incluido el VIH.

Industria de colorantes y pigmentos

En la industria de los colorantes, el ácido tiazol-2-carboxílico se utiliza como intermedio para crear colorantes y pigmentos . Estos colorantes tienen aplicaciones en textiles, tintas y recubrimientos, proporcionando un espectro de colores para diversos usos.

Mecanismo De Acción

Target of Action

Thiazole-2-carboxylic acid, like other thiazole derivatives, is known to interact with various targets in biological systems . .

Mode of Action

The thiazole ring, a key component of Thiazole-2-carboxylic acid, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows molecules containing a thiazole ring to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. They have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Pharmacokinetics

Thiazole-2-carboxylic acid is predicted to have high gastrointestinal absorption . Its logP values, which indicate its lipophilicity, range from 0.73 to 0.84 , suggesting moderate lipophilicity, which can influence its distribution within the body.

Result of Action

Thiazole derivatives in general have been found to exhibit a wide range of biological activities, potentially resulting in various molecular and cellular effects .

Action Environment

The action of Thiazole-2-carboxylic acid, like other thiazole derivatives, can be influenced by environmental factors. For example, the solubility of thiazole compounds can affect their bioavailability and efficacy . Thiazole-2-carboxylic acid is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which could influence its action in different physiological environments.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Thiazole-2-carboxylic acid is known to be involved in various biochemical reactions. It is highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds

Molecular Mechanism

The thiazole ring is known to be highly reactive due to an acidic proton at C-2, which can undergo electrophilic substitution . This property allows it to interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

Thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in carbohydrate metabolism .

Propiedades

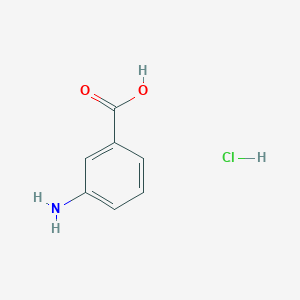

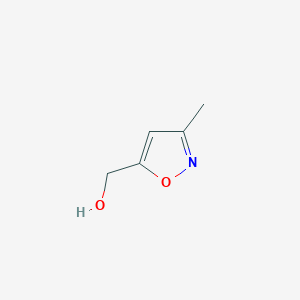

IUPAC Name |

1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVLVRYLIMQVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376402 | |

| Record name | Thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14190-59-1 | |

| Record name | Thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)